trans-9-Decalol

説明

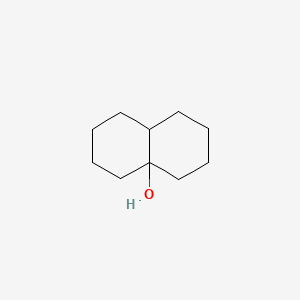

Trans-9-Decalol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Applications

Water Treatment

Geosmin is primarily known for its role in water quality management due to its contribution to taste and odor problems in drinking water. Its detection at low concentrations can indicate the presence of certain microorganisms.

- Taste and Odor Control : The addition of powdered activated carbon (PAC) has been shown to effectively manage taste and odor issues caused by geosmin in drinking water. A study demonstrated that a simplified model could predict the necessary PAC doses for effective removal of geosmin, ensuring water quality standards are met during episodic contamination events .

- Nanofiltration Techniques : Research indicates that nanofiltration membranes can retain geosmin effectively, achieving retention rates over 90%. This method is crucial for enhancing the physical and chemical characteristics of water treatment processes, particularly in regions prone to algal blooms that produce geosmin .

Food and Beverage Industry

Wine Production

In winemaking, geosmin can impart undesirable earthy flavors. Understanding its presence and managing its levels is vital for maintaining wine quality.

- Off-Flavour Profiling : Studies utilizing advanced extraction techniques have identified geosmin as a significant contributor to off-flavors in wine. Techniques such as stir bar sorptive extraction coupled with thermal desorption and gas chromatography-mass spectrometry (GC-MS) have been employed to profile these off-flavors accurately .

Health and Safety Implications

Microbial Indicator

Geosmin serves as an important microbial indicator in indoor environments. Its presence can signal microbial growth, which poses health risks.

- Risk Analysis in Indoor Environments : Research has incorporated geosmin into probabilistic risk analysis models to evaluate the potential health impacts associated with indoor air quality. The findings suggest that monitoring compounds like geosmin can help assess the risk of exposure to harmful microorganisms in buildings .

Case Studies

化学反応の分析

Germacradienol Cyclization

-

Reaction : Germacradienol (3 ) undergoes Mg²⁺-dependent cyclization and retro-Prins fragmentation to form octalin (5 ), which reprotonates and hydrates to yield geosmin (1 ) .

-

Catalyst : Bifunctional germacradienol–geosmin synthase (SCO6073) with N-terminal (cyclization) and C-terminal (fragmentation) domains .

-

Key Evidence :

Mechanistic Insights

| Mutation | Effect on Geosmin Yield | Products Formed |

|---|---|---|

| D455N/D456N | 0% | Germacradienol (87%), Germacrene D (11%) |

| S233A | 11% | Isolepidozene (11%), aberrant hydrocarbons |

| L90D | 0% | β-Elemene (6%), γ-Elemene (1%) |

Photocatalytic Degradation

trans-9-Decalol derivatives like geosmin degrade under UV/TiO₂ catalysis via hydroxyl radical (- OH) pathways :

Degradation Pathway

-

Initial Step : - OH attacks the decalin ring, leading to bond dissociation and ring opening.

-

Intermediates : Transient dehydrated species (e.g., VII , VIII ) form, followed by linear aldehyde/ketone fragments .

-

Final Products : Mineralization to CO₂ and H₂O.

Kinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Specific rate constant (kq) | 0.023 min⁻¹ | 0.5 g/L TiO₂, pH 7 |

| Geosmin half-life | ~30 min | UV intensity: 15 mW/cm² |

Stability and Reactivity

-

Peroxide Formation : Structurally analogous decahydronaphthalenes form peroxides upon prolonged air exposure . While direct evidence for this compound is lacking, similar storage precautions (e.g., inert atmosphere) are advised.

-

Thermal Stability : No decomposition observed below 100°C in inert environments .

Synthetic Modifications

Though limited direct data exists, analogous alcohols undergo:

-

Oxidation : Tertiary C-OH resists typical oxidants (e.g., CrO₃), but strong agents (e.g., O₃) may cleave rings.

-

Esterification : Possible with acyl chlorides under basic conditions, though steric hindrance reduces yields.

Environmental Implications

特性

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMXZXXVIICRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCCC2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167943 | |

| Record name | trans-9-Decalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-87-1, 3574-58-1, 55693-34-0 | |

| Record name | trans-9-Decalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC137179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-9-Decalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。